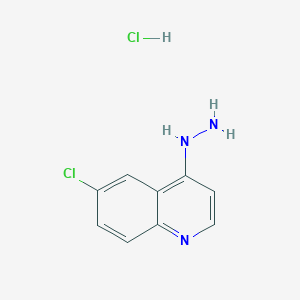
6-Chloro-4-hydrazinoquinoline hydrochloride
Übersicht
Beschreibung
6-Chloro-4-hydrazinoquinoline hydrochloride is a unique chemical provided to early discovery researchers . It has an empirical formula of C9H8ClN3·HCl and a molecular weight of 230.09 .
Molecular Structure Analysis
The SMILES string of this compound is NNC1=CC=NC2=CC=C(Cl)C=C21.Cl . This notation provides a way to represent the structure of the chemical using ASCII strings.Physical And Chemical Properties Analysis
6-Chloro-4-hydrazinoquinoline hydrochloride is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Hypotensive Agents
6-Chloro-4-hydrazinoquinoline hydrochloride has been studied for its potential as a hypotensive agent. Kumar et al. (2003) explored derivatives of this compound, demonstrating significant blood pressure-lowering activity in their research. These findings suggest its potential application in developing new treatments for hypertension (Kumar, Tyagi, & Srivastava, 2003).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of derivatives of 6-Chloro-4-hydrazinoquinoline hydrochloride. Hassanin et al. (2007) synthesized functionalized 7-chloro-1,2,4-triazoloquinolines from this compound, demonstrating efficacy against gram-positive and gram-negative bacteria. Similarly, Le et al. (2018) reported antibacterial activity in synthesized derivatives, highlighting their potential as growth inhibitors of specific bacterial strains (Hassanin, Ibrahim, Zein, Aouad, & El Ashry, 2007); (Le, Pham, & Nguyen, 2018).
Antioxidant Activity
Romanenko and Kozyr (2022) explored the antioxidant properties of 4-hydrazinoquinoline derivatives, classifying them as having favorable antioxidant activities. This research underscores the potential of these compounds in protecting cells from oxidative stress, including their application in reproductive health (Romanenko & Kozyr, 2022).
Antitumor and Anticancer Properties
The application of 6-Chloro-4-hydrazinoquinoline hydrochloride in cancer research has also been explored. Kassab et al. (2016) synthesized novel quinazoline derivatives with observed anticancer and antimicrobial activities, suggesting their potential in cancer treatment. Similarly, Sirisoma et al. (2009) identified potent apoptosis inducers within this class of compounds, further indicating their relevance in anticancer research (Kassab, Gedawy, Mahmoud, & Khattab, 2016); (Sirisoma, Pervin, Zhang, Jiang, Willardsen, Anderson, Mather, Pleiman, Kasibhatla, Tseng, Drewe, & Cai, 2009).
Electrosynthesis
Alajmi and Youssef (2021) discussed the electrochemical synthesis of pyrazoloquinoline derivatives from 7-chloro-4-hydrazinoquinoline, showcasing a novel synthesis method that could have broad applications in pharmaceutical chemistry (Alajmi & Youssef, 2021).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it’s toxic if swallowed . The safety information includes the signal word “Danger” and hazard statements H301 . Precautionary statements include P301 + P310 + P330, which advise to call a POISON CENTER or doctor if you feel unwell, and to rinse mouth .
Eigenschaften
IUPAC Name |
(6-chloroquinolin-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.ClH/c10-6-1-2-8-7(5-6)9(13-11)3-4-12-8;/h1-5H,11H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSOBVYPRNVEMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=C2C=C1Cl)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592367 | |
| Record name | 6-Chloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171478-51-5 | |
| Record name | 6-Chloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Chloro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B3024624.png)
![N-[(E)-(2-Chloro-5-nitrophenyl)methylidene]-methanamine](/img/structure/B3024626.png)
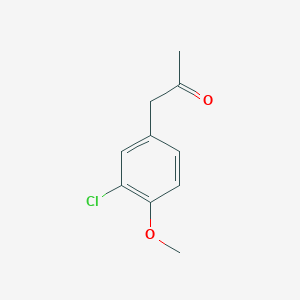
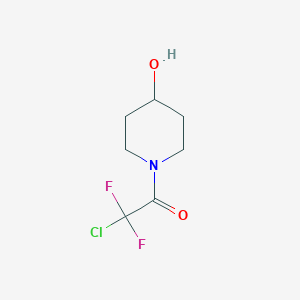


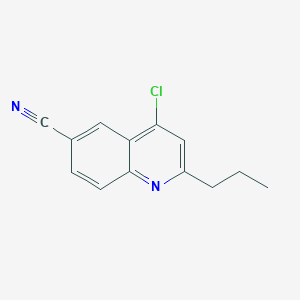

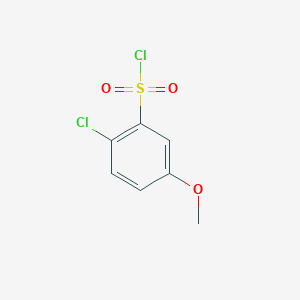
![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3024641.png)

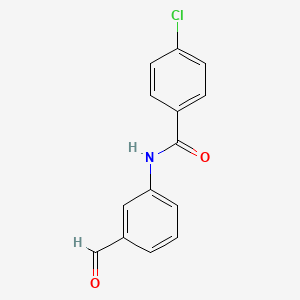

![6-Chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B3024647.png)